(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine
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Overview
Description
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer.
Final Conversion: The resolved intermediate is further converted to this compound through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(2-Fluorophenyl)propan-1-amine: Lacks the methoxy group.
(2S)-2-(4-Methoxyphenyl)propan-1-amine: Lacks the fluorine atom.
(2S)-2-(2-Chloro-4-methoxyphenyl)propan-1-amine: Contains a chlorine atom instead of fluorine.
Uniqueness: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVNVGSUYBJST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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